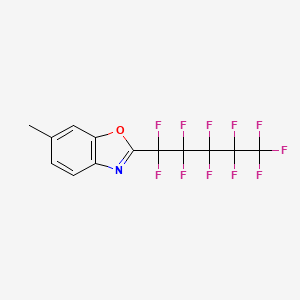
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is a synthetic organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an undecafluoropentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Undecafluoropentyl Group: The undecafluoropentyl group can be introduced through a nucleophilic substitution reaction using an appropriate fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Applications De Recherche Scientifique
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: It can be explored for its potential biological activities and used as a building block in drug discovery and development.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorinated alkyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-2-(trifluoromethyl)-1,3-benzoxazole
- 6-Methyl-2-(pentafluoroethyl)-1,3-benzoxazole
- 6-Methyl-2-(heptafluoropropyl)-1,3-benzoxazole
Uniqueness
6-Methyl-2-(undecafluoropentyl)-1,3-benzoxazole is unique due to its longer fluorinated alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
93416-26-3 |
|---|---|
Formule moléculaire |
C13H6F11NO |
Poids moléculaire |
401.17 g/mol |
Nom IUPAC |
6-methyl-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H6F11NO/c1-5-2-3-6-7(4-5)26-8(25-6)9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-4H,1H3 |
Clé InChI |
HXWIYJXMXCMXIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


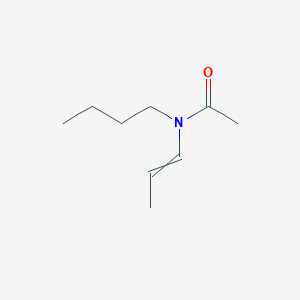

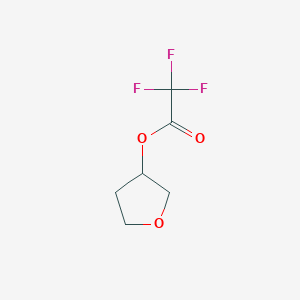

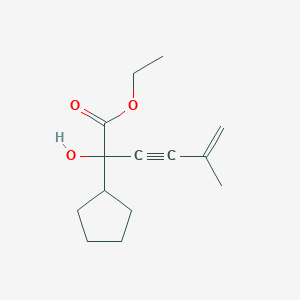
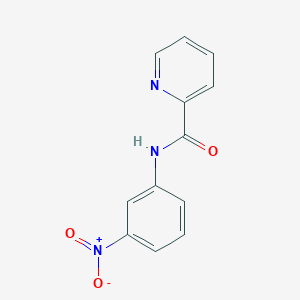
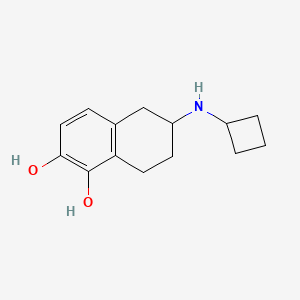

![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

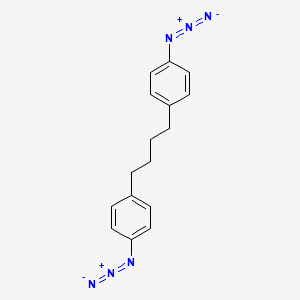

![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
